N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine
Overview
Description
“N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine” is a compound with the molecular formula C14H11BrN4. The fused benzene and pyrimidine rings in this compound are nearly coplanar .
Synthesis Analysis
This compound has been synthesized as part of a series of 4,6-disubstituted pyrimidines derivatives, which were designed and evaluated as epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer (NSCLC) . The core structure of these compounds was used to substitute the lead structure AZD3759 of the quinazoline basic skeleton via an approach involving scaffold hopping .Molecular Structure Analysis
In the molecular structure of this compound, the fused benzene and pyrimidine rings are nearly coplanar, making dihedral angles of 1.26 (14) and 3.53 (15)° in the two independent molecules . The crystal structure includes π–π stacking interactions and weak N—H⋯N and N—H⋯Br interactions .Chemical Reactions Analysis
The compound has been found to exhibit a competitive ATP inhibitory effect and multiple target effects . It has shown stronger activity against certain cell lines (H3255, A431, HCC827, PC-9, and H1975) compared to AZD3759 .Scientific Research Applications
1. Inhibition of EGFR Tyrosine Kinase Activity PD158780 is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. It is highly specific for the EGF receptor, inhibiting EGF-dependent receptor autophosphorylation and thymidine incorporation at low nanomolar concentrations .
Antiproliferative Effects in Cancer Research
The compound has been shown to induce G1 cell cycle arrest in MCF10A cells, which are a model for normal breast epithelial cells. Additionally, it exhibits antiproliferative effects in A431 human epidermal carcinoma cells .
Specificity Against ErbB Receptor Family
PD158780 demonstrates high specificity against members of the ErbB receptor family, with IC50 values of 0.008, 49, and 52 nM for EGFR, ErbB2 (HER2), and ErbB4 (HER4), respectively. This makes it a valuable tool for studying the role of these receptors in various biological processes .
Cell Cycle Regulation Studies
Due to its ability to induce cell cycle arrest, PD158780 can be used in research focused on understanding the mechanisms of cell cycle regulation and its implications in diseases such as cancer .
Targeted Therapy Development
The specificity of PD158780 for certain tyrosine kinases makes it a potential candidate for the development of targeted therapies, particularly in cancers where these kinases are known to play a critical role .
Mechanistic Studies in Signal Transduction
Researchers can use PD158780 to dissect the signaling pathways mediated by EGFR and other ErbB family members, aiding in the understanding of signal transduction mechanisms at the molecular level .
properties
IUPAC Name |
4-N-(3-bromophenyl)-6-N-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c1-16-13-6-11-12(7-17-13)18-8-19-14(11)20-10-4-2-3-9(15)5-10/h2-8H,1H3,(H,16,17)(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHMLBXBRCITHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274443 | |
Record name | pd 158780 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |
CAS RN |
171179-06-9 | |
Record name | N4-(3-Bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171179-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N4-(3-Bromophenyl)-N6-methylpyrido(3,4-d)pyrimidine-4,6-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171179069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | pd 158780 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD158780 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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